(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone
Description
Propriétés
IUPAC Name |
[1-(4-bromophenyl)-5-methyltriazol-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2/c1-10-13(14(20)18-6-8-21-9-7-18)16-17-19(10)12-4-2-11(15)3-5-12/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDWLYVZTMAMJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit telomerase, suggesting that this compound may also target telomerase or related enzymes.
Mode of Action
If it does indeed target telomerase, it may inhibit the enzyme’s activity, leading to shortened telomeres and eventual cell death.
Activité Biologique
The compound (1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly in the development of pharmaceuticals with antiviral, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular formula of the compound is . The triazole ring is critical for its biological activity, and the presence of the morpholino group enhances its solubility and bioavailability. The bromine substituent on the phenyl ring may also influence its interaction with biological targets.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various microbial strains. In vitro studies indicate that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound induces apoptosis in these cells through the activation of caspase pathways and inhibition of cell proliferation.
Case Study: Anticancer Activity
A study evaluating the anticancer effects of triazole derivatives found that a related compound exhibited an IC50 value of 2.96 µmol/L against MCF-7 cells after 24 hours of treatment. This suggests that this compound may have similar or enhanced potency due to structural modifications that improve binding affinity to cancer cell receptors.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: Triazoles are known to inhibit enzymes such as cytochrome P450s involved in steroid biosynthesis.
- Reactive Oxygen Species (ROS) Production: Induction of oxidative stress leading to apoptosis in cancer cells.
- Interference with Signaling Pathways: Such as the Notch-AKT signaling pathway, which is crucial for cell survival and proliferation.
Data Summary
Comparaison Avec Des Composés Similaires
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations in the Chromen-2-one Core
Positional Isomerism and Functional Group Effects
- 7-Hydroxy-3-(2-hydroxyethyl)-2-(trifluoromethyl)-4H-chromen-4-one (3a): This analog replaces the 4-methyl group with a trifluoromethyl group at the 2-position. Synthesis involves trifluoroacetic anhydride and pyridine, yielding 55.73% C and 5.36% H .
- 7-Hydroxy-8-[(4-methoxyphenylimino)methyl]-4-methyl-2H-chromen-2-one: The substitution at the 8-position with a methoxyphenylimino group introduces a planar aromatic system, which may improve π-π stacking interactions in enzyme binding pockets. This analog has shown selective biological activity in antimicrobial studies .
- This structural change could influence metabolic stability and target selectivity .
Hydroxyethyl vs. Hydroxyethoxy Substituents
- 7-(2-Hydroxyethoxy)-4-methyl-2H-chromen-2-one (6b) :
The hydroxyethoxy group at the 7-position (vs. 3-position in the target compound) alters the molecule’s polarity and hydrogen-bonding capacity. Synthesized via reaction with ethylene chlorohydrin, this compound exhibits a molecular ion peak at m/z 221.1 [M + H]+ .
Physical and Spectral Data Comparison
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with morpholine derivatives. Key steps include:
- Use of 4-bromophenyl azide and a propargyl ketone precursor under reflux in a polar solvent (e.g., DMF) .
- Post-cyclization acylation with morpholine under anhydrous conditions (e.g., DCM with DCC as a coupling agent) .
- Yield optimization requires precise stoichiometric ratios (1:1.2 for azide:alkyne) and inert atmosphere to prevent side reactions .
Q. How is the crystal structure of this compound determined, and what software is typically employed for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used, with data collection at low temperatures (100–150 K) to minimize thermal motion artifacts. SHELXL (via the SHELX suite) is the standard software for refinement due to its robustness in handling small-molecule crystallography .
- Space group determination (e.g., monoclinic Pn) and hydrogen-bonding networks are analyzed using Olex2 or Mercury .
- Key parameters: R1 < 0.05 and wR2 < 0.15 for high-resolution datasets .
Q. What spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons (δ 7.2–8.1 ppm for the 4-bromophenyl group), triazole C-H (δ 8.3–8.5 ppm), and morpholine N-CH2 (δ 3.4–3.7 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (1660–1700 cm⁻¹) and triazole ring (1450–1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak ([M+H]+) at m/z 377–379 (Br isotope pattern) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as unexpected bond angles or disordered solvent molecules?
- Methodological Answer :
- Disordered Solvents : Apply SQUEEZE in PLATON to model electron density from disordered regions .
- Anomalous Bond Angles : Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to assess if deviations arise from experimental artifacts or intrinsic molecular strain .
- Example: In related triazolylmethanones, twist angles between aryl and triazole planes range 38–54°; deviations beyond this suggest re-measurement or twinning checks .
Q. What strategies are effective in improving the compound’s solubility and bioavailability for pharmacological studies?
- Methodological Answer :
- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility via hydrogen-bonding .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the morpholine carbonyl .
- Nanoformulation : Encapsulate in PEGylated liposomes to improve plasma stability (test via dynamic light scattering) .
Q. How can computational methods predict the compound’s interaction with biological targets, such as metabotropic glutamate receptors (mGluRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with mGluR1 crystal structures (PDB: 4OR2) to identify binding poses. Prioritize residues Ser186, Thr188, and Tyr236 for hydrogen bonding .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .
- Pharmacophore Mapping : Align with known mGluR1 modulators (e.g., FTIDC) to validate triazole and morpholine moieties as critical pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
